molecular formula C11H13N3O2S B1442508 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine CAS No. 23673-10-1

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine

Cat. No.: B1442508
CAS No.: 23673-10-1
M. Wt: 251.31 g/mol
InChI Key: GXLPMEUYBFWKLS-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine typically involves the reaction of 6,7-dimethoxyquinazoline with a methylthiolating agent. One common method includes the use of methylthiolating reagents such as methylthiol chloride under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon with hydrogen gas.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine: Known for its use as an antihypertensive agent.

    6,7-Dimethoxy-2,4-quinazolinedione: Studied for its potential as an anti-inflammatory agent.

Uniqueness

6,7-Dimethoxy-2-(methylthio)quinazolin-4-amine is unique due to its specific methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit tyrosine kinases sets it apart from other quinazoline derivatives, making it a valuable candidate for anticancer research.

Properties

IUPAC Name

6,7-dimethoxy-2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-15-8-4-6-7(5-9(8)16-2)13-11(17-3)14-10(6)12/h4-5H,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLPMEUYBFWKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)SC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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